3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
Description
3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core linked to a propanoic acid moiety. This structure combines the rigidity of the bicyclic system with the carboxylic acid group, enabling diverse interactions in biological systems.
Properties
IUPAC Name |
3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h6H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWSEWAHYIEGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185975 | |
| Record name | Imidazo[2,1-b]thiazole-6-propanoic acid, 2,3,5,6-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255146-89-4 | |
| Record name | Imidazo[2,1-b]thiazole-6-propanoic acid, 2,3,5,6-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255146-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[2,1-b]thiazole-6-propanoic acid, 2,3,5,6-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the following steps:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of a thioamide with an α-halo ketone in the presence of a base, leading to the formation of the imidazo-thiazole ring.
Introduction of the Propanoic Acid Group: The propanoic acid moiety is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the imidazo-thiazole intermediate with a suitable alkylating agent, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo-thiazole ring, potentially leading to the opening of the ring structure under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazo-thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Ring-opened derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmacological Properties
Levamisole is primarily recognized for its anthelmintic properties, making it effective against parasitic infections. It functions as a nicotinic acetylcholine receptor agonist , which leads to paralysis of the parasites and facilitates their expulsion from the host's body. Its chemical structure allows it to interact with various biological systems effectively.
Therapeutic Uses
Levamisole has been utilized in several therapeutic contexts:
-
Anthelmintic Treatment :
- Commonly used for treating ascariasis and hookworm infections.
- Effective in both veterinary and human medicine.
-
Adjuvant Therapy in Cancer :
- Some studies suggest that Levamisole may enhance the effectiveness of chemotherapy in colorectal cancer by modulating immune responses.
- It has been investigated for its potential to improve survival rates when used alongside other anticancer drugs.
-
Alkaline Phosphatase Inhibition :
- Levamisole acts as an inhibitor of alkaline phosphatase, which is relevant in conditions like osteoarthritis where pathological calcification occurs.
- This property has led to research into its use for preventing tissue calcification.
Research Findings
Numerous studies have documented the efficacy and applications of Levamisole:
- A study highlighted its role in enhancing immune function in patients undergoing cancer treatment, suggesting a potential benefit in improving overall treatment outcomes .
- Research has demonstrated that Levamisole can inhibit tissue non-specific alkaline phosphatase (TNAP), which is implicated in pathological calcifications associated with various diseases .
- Clinical trials have shown that Levamisole can be effective as a supplementary treatment for colorectal cancer patients when combined with standard chemotherapy regimens .
Case Study 1: Colorectal Cancer
In a clinical trial involving colorectal cancer patients, those treated with Levamisole alongside chemotherapy exhibited improved immune profiles and longer survival rates compared to those receiving chemotherapy alone. The study emphasized the importance of immune modulation in cancer therapy .
Case Study 2: Parasitic Infections
A comparative study of Levamisole versus other anthelmintics showed that Levamisole was equally effective against common helminth infections while also having a favorable safety profile. This makes it a viable option for treating infections in both humans and animals .
Mechanism of Action
The mechanism of action of 3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid involves its interaction with specific molecular targets. The imidazo-thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can also modulate signaling pathways by binding to receptors, altering cellular responses.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The imidazo[2,1-b][1,3]thiazole core serves as a privileged scaffold in medicinal chemistry. Key analogs and their structural differences are summarized below:
Physicochemical Properties
- Solubility: Tetramisole derivatives exhibit variable solubility depending on substituents. For example, 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole shows moderate solubility in polar solvents, while propanoic acid derivatives (e.g., HCl salts) likely have improved aqueous solubility due to ionization .
- pKa : Experimental pKa data are sparse, but computational predictions for related compounds (e.g., N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)phenyl]formamide) suggest a pKa of ~14.83, indicating basicity at the imidazothiazole nitrogen .
Pharmacological Considerations
- Metabolism : Amide derivatives like butamisole may exhibit slower hepatic clearance than carboxylic acid analogs due to resistance to esterase-mediated hydrolysis .
- Toxicity : Some imidazothiazole derivatives (e.g., tetramisole) are associated with neurotoxic effects at high doses, emphasizing the need for substituent optimization to improve safety .
Biological Activity
3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrahydroimidazo[2,1-b][1,3]thiazole moiety. Its molecular formula is , with a molecular weight of approximately 204.29 g/mol. The compound's structure contributes to its biological activity, particularly its interaction with various receptors and enzymes.
Anthelmintic Properties
One of the primary uses of related compounds such as Levamisole (a structural analogue) is as an anthelmintic agent . These compounds act on nicotinic acetylcholine receptors in parasites, leading to paralysis and death of the worms. The mechanism involves the stimulation of muscle contractions in the parasites through agonistic action on these receptors .
Immunomodulatory Effects
Research indicates that this compound may possess immunomodulatory properties . It has been shown to enhance the immune response in various models by acting as a positive allosteric modulator for nicotinic acetylcholine receptors (nAChRs), which play a crucial role in immune regulation .
The compound's biological activity is largely attributed to its interaction with nAChRs. Specifically:
- Positive Allosteric Modulation : It enhances receptor activity at certain subtypes (e.g., α3β2 and α3β4), which are implicated in both neuromuscular transmission and immune responses .
- Inhibition of Alkaline Phosphatase : Some studies suggest that it may inhibit alkaline phosphatase activity, which is involved in various physiological processes including bone mineralization and immune function .
Research Findings
Several studies have documented the effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anthelmintic efficacy in murine models at doses of 50 μg/ml and 200 μg/ml over 30 days. |
| Study 2 | Reported immunomodulatory effects in vitro with enhanced cytokine production when administered at specific concentrations. |
| Study 3 | Showed inhibition of alkaline phosphatase in human osteosarcoma cells, suggesting potential applications in treating calcification disorders. |
Case Studies
Case Study 1 : A clinical trial involving Levamisole showed significant improvements in immune parameters among patients with chronic infections. Participants who received the drug exhibited increased T-cell proliferation and enhanced antibody responses.
Case Study 2 : In veterinary medicine, similar compounds have been used successfully to treat parasitic infections in livestock, demonstrating their broad-spectrum efficacy against various helminths.
Q & A
Q. What are the optimal synthetic routes for 3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid?
Methodological Answer: Synthesis typically involves cyclocondensation reactions. For example, related imidazo[2,1-b]thiazole derivatives are synthesized via:
Q. How to characterize the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm regiochemistry and substituent positions. For example, aromatic protons appear as doublets at δ 7.2–7.8 ppm in related analogs .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated 219.08 g/mol vs. observed 219.09 g/mol) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in imidazo[2,1-b]thiazole derivatives?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Levamisole (S-isomer) exhibits 10x higher anthelmintic activity than the R-isomer .
- Docking Studies: Molecular docking (AutoDock Vina) reveals stereospecific binding to parasite tubulin, with ΔG = -8.2 kcal/mol for the S-enantiomer vs. -5.1 kcal/mol for R .
Data Contradiction Note:
Conflicting reports on immunomodulatory activity may arise from enantiomeric impurities; ensure ≥99% enantiomeric excess (ee) via polarimetry ([α] = -122° to -130° for S-isomer) .
Q. What mechanisms underlie its enzyme inhibitory effects?
Methodological Answer:
- Alkaline Phosphatase (AP) Inhibition: Competitive inhibition assays (pH 9.8, 25°C) show IC = 12 µM. Use fluorescence quenching (Phos-tag system) to monitor dephosphorylation kinetics .
- EGFR Kinase Inhibition: Radiometric assays (γ-P-ATP) reveal 63% inhibition at 10 µM, suggesting ATP-binding site competition .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization: Control variables like buffer pH (e.g., AP activity varies 5x between pH 7.4 and 9.8) .
- Structural Analog Comparison: Compare IC values of 3-(imidazo[2,1-b]thiazol-5-yl)acrylic acid (89% 5-lipoxygenase inhibition) vs. levamisole derivatives to identify substituent effects .
- Meta-Analysis: Use PubChem BioActivity data to normalize results across studies .
6. Design of experiments to assess immunomodulatory potential.
Methodological Answer:
- In Vivo Models: Use BALB/c mice infected with Heligmosomoides polygyrus. Administer 10 mg/kg orally; measure worm burden reduction (60–80% efficacy) and IL-2/IFN-γ levels (ELISA) .
- T-Cell Proliferation Assay: Stimulate splenocytes with concanavalin A (5 µg/mL); quantify -thymidine uptake. Levamisole analogs show EC = 1.5 µM .
Experimental Design Table:
| Parameter | Condition | Outcome Metric |
|---|---|---|
| Dosage | 10 mg/kg, oral | Worm burden reduction |
| Cytokine Analysis | ELISA (IL-2/IFN-γ) | pg/mL concentration |
| T-Cell Proliferation | -thymidine | CPM (counts per minute) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
